molecular formula C10H12ClN B1429547 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1789469-91-5

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1429547
M. Wt: 181.66 g/mol
InChI Key: WENOSXQZUHWESJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H8ClNO2 . It is a member of the large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI code 1S/C10H8ClNO2/c1-12-9(13)5-6-4-7(11)2-3-8(6)10(12)14/h2-4H,5H2,1H3 . The compound has a molecular weight of 209.63 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines are diverse and complex. For instance, reactions involving isomerization of iminium intermediate (exo/endo isomerization) have been highlighted . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.63 g/mol and an XLogP3-AA value of 1.5, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 37.4 Ų .

Scientific Research Applications

Synthesis and Biological Activity

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is involved in the synthesis of propan-2-ol derivatives of the tetrahydroisoquinoline series. These compounds have shown moderate adrenergic blocking and sympatholytic activities, highlighting their potential in medical research (Aghekyan et al., 2017).

Chemical Reactions and Structural Analysis

The compound has been used in studying the rearrangement of N,N-dibenzylamino alcohols, leading to the formation of beta-chloro amines, which are precursors to beta-amino acids. This indicates its role in the synthesis and understanding of complex chemical structures (Weber et al., 2000).

Development of Novel Therapeutics

1,2,3,4-Tetrahydroisoquinoline derivatives, including 6-chloro-2-methyl variant, have been extensively studied for their potential therapeutic activities. They are considered promising candidates for treating infectious diseases and various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).

Anticancer Properties

Research into tetrahydroisoquinoline derivatives has revealed their potential as anticancer agents. These compounds have shown promising results in inhibiting the growth of cancer cells, indicating the significance of 6-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline in cancer research (Redda et al., 2010).

Neuroprotective Effects

There is evidence suggesting that 1,2,3,4-tetrahydroisoquinolines, including the 6-chloro-2-methyl variant, may have neuroprotective effects. This could have implications in the treatment of neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinolines could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . This could include the exploration of more efficient and environmentally friendly methods for the synthesis of THIQ derivatives .

properties

IUPAC Name

6-chloro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENOSXQZUHWESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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